![molecular formula C6H10O2 B2888622 1-Cyclopropyl-2-hydroxypropan-1-one CAS No. 25111-39-1](/img/structure/B2888622.png)
1-Cyclopropyl-2-hydroxypropan-1-one
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Overview
Description
“1-Cyclopropyl-2-hydroxypropan-1-one” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-carbon ring) and a hydroxypropanone group (a three-carbon chain with a hydroxyl group and a ketone group). The molecule is neutral and has a molecular weight of 114.14 .
Scientific Research Applications
Alkene Synthesis and Dihydroxylation
Cyclopropyl malonoyl peroxide has shown effectiveness as a reagent for the dihydroxylation of alkenes, leading to the synthesis of corresponding diols with syn selectivity. This process, facilitated by cyclopropyl compounds, demonstrates the utility of 1-Cyclopropyl-2-hydroxypropan-1-one in organic synthesis, particularly in the creation of complex molecular structures with precise stereochemical control (Griffith et al., 2010).
Cyclization and Synthesis of Cyclooctenones
The cyclization of diethyl 2-oxopropylphosphonate with 1,1-diacylopropanes, involving this compound derivatives, results in the formation of hydroxyspiro[5.2]cyclooctenones. These compounds can undergo further transformations, illustrating the compound's role in facilitating the synthesis of complex cyclic structures (Rasool et al., 2008).
Transition State Modification in Catalysis
This compound derivatives have been studied for their ability to alter transition states in catalyzed reactions, such as the cyclization of 2-(hydroxypropyl)-4-nitrophenyl phosphate by dinuclear zinc complexes. This research provides insight into how modifications in substrate structure can significantly impact the mechanism and efficiency of catalytic processes (Humphry et al., 2008).
Metabolic Studies and Mechanistic Insights
This compound related compounds have been involved in studies examining the metabolic pathways and mechanistic insights into the biotransformation of halogenated propanes. These studies contribute to understanding the enzymatic processes and toxicological implications of such compounds in biological systems (Barnsley, 1966).
Conformational Studies in Molecular Reactions
Research on 1-iodopropane ions, which are structurally related to this compound, demonstrates the importance of conformation-specific pathways in the photodissociation of molecules. These findings emphasize the role of molecular conformation in determining reaction mechanisms and product selectivity, offering potential strategies for reaction control (Park, Kim, & Kim, 2002).
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropyl-2-hydroxypropan-1-one are enzymes involved in protein transport and protein localization . The compound forms a covalent bond with these target enzymes through an enzymatic cyclopropane ring-opening reaction .
Mode of Action
This compound interacts with its targets through a unique mechanism. It undergoes an enzymatic cyclopropane ring-opening reaction, which results in the formation of a covalent bond with the target enzyme . This interaction leads to the inhibition of the enzyme’s function .
Biochemical Pathways
The affected biochemical pathways primarily involve protein transport and protein localization
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the disruption of protein transport and localization . This disruption can potentially lead to a variety of cellular effects, depending on the specific proteins and pathways involved.
properties
IUPAC Name |
1-cyclopropyl-2-hydroxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)6(8)5-2-3-5/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQGEMSSKDLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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